1-Cyanocyclopentane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
1-cyanocyclopentane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNJVYJCBNPPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity . Industrial production methods may involve advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-Cyanocyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Cyanocyclopentane-1-sulfonyl chloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the modification of biomolecules and the development of bioactive compounds.
Medicine: The compound is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyanocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in electrophilic and nucleophilic reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key properties of 1-cyanocyclopentane-1-sulfonyl chloride and three structurally related sulfonyl chlorides, highlighting differences in molecular structure, reactivity, and applications:
Key Observations:
Ring Size and Strain :
- Cyclopentane (5-membered ring) in the target compound offers reduced ring strain compared to cyclopropane (3-membered ring in ), enhancing stability during reactions.
- Cyclopropane derivatives exhibit higher ring strain, which may limit their thermal stability but enhance reactivity in ring-opening reactions .
Functional Group Effects: The -CN group in this compound increases electrophilicity at the sulfur center, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides). In contrast, phenyl or benzyloxy groups () provide steric bulk or electron-donating effects, slowing reaction kinetics. The chloropentanamido group in introduces additional sites for hydrogen bonding and cross-linking, expanding utility in polymer chemistry.
Applications :
- Pharmaceuticals : The target compound’s -CN group may enhance bioavailability in drug candidates, whereas phenyl-substituted analogs () are preferred for lipophilic intermediates.
- Material Science : Cyclopropane derivatives () are used in rigid polymer frameworks, while benzene-sulfonyl chlorides () serve as cross-linkers in resins.
Biological Activity
1-Cyanocyclopentane-1-sulfonyl chloride is a sulfonyl chloride derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural properties, which suggest a range of applications in pharmaceuticals, particularly in the modulation of biological pathways.
- IUPAC Name : this compound
- Molecular Formula : C6H8ClN1O2S1
- CAS Number : 1803608-49-2
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which can lead to the inhibition of specific enzyme activities.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Inhibition of JAK Kinases : this compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in regulating immune responses. Inhibition of JAK1 specifically has implications for treating autoimmune disorders and inflammatory diseases .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity, potentially making it useful in developing new antibiotics or antifungal agents.
1. JAK Inhibition Study
A study conducted by Murray et al. (2007) demonstrated that compounds similar to this compound could effectively inhibit JAK1 kinase activity, leading to decreased inflammatory responses in animal models of autoimmune diseases. The research indicated that these inhibitors could cross the blood-brain barrier, suggesting potential applications in neurological disorders .
2. Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of sulfonyl chlorides, including this compound. The study found that this compound showed significant activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
Data Table: Biological Activities of this compound
Q & A
Q. What are the recommended methods for synthesizing 1-Cyanocyclopentane-1-sulfonyl chloride?
Synthesis typically involves functionalization of a cyclopentane backbone. A common approach is sulfonation of 1-cyanocyclopentane using chlorosulfonic acid under controlled anhydrous conditions. Key steps include:
- Cyclopentane functionalization : Introduce the cyano group via nucleophilic substitution or cyanation reagents.
- Sulfonation : React with chlorosulfonic acid at low temperatures (0–5°C) to minimize side reactions.
- Purification : Use column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate the product.
Stoichiometric ratios and reaction time must be optimized to avoid over-sulfonation .
Q. How is this compound characterized for structural confirmation?
Characterization involves a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to confirm cyclopentane backbone and sulfonyl/cyano groups.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for CHClNOS: ~193.65 g/mol).
- Infrared (IR) spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~2250 cm (C≡N stretching).
- Elemental analysis : Validate Cl and S content (~18.3% Cl, ~16.6% S) .
Q. What are the stability and storage requirements for this compound?
The compound is moisture-sensitive and thermally unstable. Best practices include:
- Storage : At 0–6°C in airtight, amber vials to prevent hydrolysis.
- Handling : Use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N/Ar).
- Decomposition risks : Avoid prolonged exposure to light or temperatures >30°C, which can lead to sulfonic acid formation .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity?
Density Functional Theory (DFT) studies using software like Gaussian or ORCA can model:
- Electrophilic reactivity : Sulfonyl chloride’s susceptibility to nucleophilic attack (e.g., by amines or alcohols).
- Transition states : Energy barriers for key reactions (e.g., substitution at the cyclopentane ring).
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms.
InChI keys from PubChem (e.g., DBMFYTQPPBBKHI-UHFFFAOYSA-N for analogous sulfonyl chlorides) enable precise computational inputs .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., 1-cyanocyclopentane precursor).
- Catalyst selection : Lewis acids (e.g., AlCl) improve sulfonation efficiency.
- Temperature gradients : Gradual warming from -10°C to 25°C during reaction quench reduces byproducts.
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted reagents .
Q. How does steric hindrance on the cyclopentane ring affect reaction kinetics?
The rigid cyclopentane structure imposes steric constraints:
- Nucleophilic substitution : Bulkier substituents slow reaction rates (e.g., secondary amines vs. primary amines).
- Steric maps : Molecular dynamics simulations show reduced accessibility to the sulfonyl group in crowded derivatives.
Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) is recommended .
Q. What are the applications in enzyme inhibition studies?
The sulfonyl chloride group reacts with active-site nucleophiles (e.g., serine in proteases):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
